
1,3-Dibromo-5-butoxybenzene
Overview
Description
1,3-Dibromo-5-butoxybenzene (C₁₀H₁₂Br₂O) is a brominated aromatic compound featuring two bromine atoms at the 1- and 3-positions of a benzene ring and a butoxy group (-OC₄H₉) at the 5-position. This structure combines electron-withdrawing bromine substituents with an electron-donating alkoxy group, creating unique electronic and steric effects. For example, brominated benzene derivatives are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of C-Br bonds . The butoxy group may enhance solubility in non-polar solvents compared to shorter alkoxy chains, influencing its utility in reaction design.
Preparation Methods
Mitsunobu Reaction-Based Synthesis
Reaction Mechanism and Optimization
The Mitsunobu reaction enables the substitution of hydroxyl groups with alkoxy groups under mild conditions. For 1,3-dibromo-5-butoxybenzene, this involves reacting 3,5-dibromophenol with 1-butanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . The reaction proceeds via a redox mechanism, where DEAD activates the alcohol for nucleophilic displacement .
Key Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) at 0°C to room temperature.
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Molar Ratios: 1:1.1 phenol-to-alcohol ratio ensures complete conversion.
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Catalyst: 10 mol% PPh₃ relative to phenol.
Yield: 89–92% (analogous to sec-butoxy derivatives) .
Table 1: Mitsunobu Reaction Parameters for this compound
Parameter | Value | Source |
---|---|---|
Starting Material | 3,5-Dibromophenol | |
Alcohol | 1-Butanol | |
Reaction Time | 12–16 hours | |
Temperature | 0°C → 40°C | |
Workup | Silica gel chromatography |
Purification and Characterization
Crude product is purified via silica gel column chromatography using hexane/ethyl acetate (4:1 v/v). Nuclear magnetic resonance (NMR) confirms substitution patterns:
Alternative Synthetic Routes
Direct Bromination of 5-Butoxybenzene
While less common, brominating 5-butoxybenzene with bromine (Br₂) or N-bromosuccinimide (NBS) offers a route to the target compound. However, regioselectivity challenges arise due to the electron-donating butoxy group, which directs electrophilic substitution to the ortho and para positions.
Challenges:
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Requires Lewis acids (e.g., FeBr₃) to enhance bromine electrophilicity.
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Low yields (≤50%) due to competing di- and tri-bromination .
Ullmann Coupling and Halogen Exchange
Palladium-catalyzed coupling reactions, though underexplored, could theoretically introduce bromine atoms post-alkoxylation. For example, Ullmann coupling between 5-butoxybenzene and CuBr₂ under high temperatures (150–200°C) may yield the desired product.
Limitations:
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Harsh conditions promote decomposition of the butoxy group.
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Limited literature support for this approach.
Industrial Production Considerations
Scalability of Mitsunobu Reactions
Industrial adoption faces hurdles due to:
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Cost: DEAD and PPh₃ are expensive at scale.
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Waste: Triphenylphosphine oxide byproduct requires separation.
Innovations:
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Continuous Flow Systems: Reduce reagent usage and improve temperature control .
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Alternative Redox Agents: Azodicarboxylates replaced with cheaper alternatives (e.g., DIAD).
Green Chemistry Approaches
Recent studies explore microwave-assisted synthesis to accelerate reaction times (≤2 hours) and biocatalytic methods using lipases for enantioselective alkoxylation.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
Method | Yield (%) | Cost | Scalability | Purity (%) |
---|---|---|---|---|
Mitsunobu Reaction | 89–92 | High | Moderate | ≥95 |
Direct Bromination | 40–50 | Low | High | 80–85 |
Ullmann Coupling | <30 | Moderate | Low | ≤70 |
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-butoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding butoxybenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of quinones and other oxidized compounds.
Reduction: Generation of butoxybenzene derivatives.
Scientific Research Applications
Organic Synthesis
1,3-Dibromo-5-butoxybenzene serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atoms can undergo substitution reactions, allowing for the introduction of various functional groups into aromatic compounds. This property is particularly useful in creating diverse chemical libraries for pharmaceutical research.
Biological Research
In biological studies, this compound is utilized to investigate enzyme inhibition and protein interactions. The electrophilic nature of the bromine atoms enables them to form covalent bonds with nucleophilic sites on proteins, facilitating the study of biochemical pathways and drug interactions .
Material Science
The compound is also employed in the production of polymers and resins. Its stability and reactivity make it suitable for developing materials with specific properties, which are essential in various industrial applications.
Case Study 1: Synthesis of Novel Aromatic Compounds
A study demonstrated that this compound could be used as a precursor for synthesizing novel aromatic compounds through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising biological activity, indicating potential applications in drug development .
Case Study 2: Enzyme Inhibition Studies
Research involving enzyme inhibition highlighted how derivatives of this compound could selectively inhibit certain enzymes involved in metabolic pathways. This selectivity was attributed to the compound's ability to form stable complexes with enzyme active sites, providing insights into designing targeted therapeutics .
Table 2: Comparison with Related Compounds
Compound | Structure | Primary Application |
---|---|---|
This compound | Structure | Organic synthesis, biological studies |
1,3-Dibromo-5-nitrobenzene | Structure | Dye production, chemical intermediates |
1,3-Dibromo-5-tert-butylbenzene | Structure | Polymer production |
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-butoxybenzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The pathways involved include:
Electrophilic Aromatic Substitution: The bromine atoms act as electrophiles, facilitating substitution reactions on the aromatic ring.
Nucleophilic Attack: The compound can undergo nucleophilic attack at the bromine sites, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs identified in the evidence include:
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene (C₉H₁₀Br₂O₂): Bromines at 2 and 4, methoxy groups at 1 and 3, and a methyl group at 2. This compound is a precursor to Drimiopsin A, highlighting its role in natural product synthesis .
1-Bromo-3,5-dimethoxybenzene (C₈H₉BrO₂): Single bromine at 1, methoxy groups at 3 and 3. Used in boronate ester synthesis .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (C₁₃H₄BrF₇O): Bromine at 4, with extensive fluorination. High lipophilicity (XLogP3 = 5.3) due to fluorine substituents .
Data Table: Comparative Properties
*Calculated based on atomic masses.
Reactivity and Electronic Effects
- In contrast, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene has bromines ortho to methoxy groups, which may sterically hinder reactions .
- Alkoxy Chain Length : The butoxy group in this compound increases lipophilicity (predicted XLogP3 ~4.5) compared to methoxy-containing analogs (e.g., XLogP3 = 2.1 for 1-Bromo-3,5-dimethoxybenzene), enhancing solubility in organic solvents .
- Fluorination Effects: The fluorinated analog in exhibits markedly higher electronegativity and metabolic stability, making it suitable for pharmaceutical applications, whereas non-fluorinated compounds prioritize cost and synthetic versatility .
Biological Activity
Overview
1,3-Dibromo-5-butoxybenzene (DBB) is a chemical compound with the molecular formula . It is characterized by its unique butoxy group and two bromine substituents, which confer distinct biological and chemical properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
DBB undergoes several chemical reactions, including:
- Substitution Reactions : The bromine atoms can be replaced by nucleophiles.
- Oxidation and Reduction Reactions : These reactions can yield different derivatives useful in synthetic pathways.
The mechanism of action primarily involves the interaction of the bromine atoms with nucleophilic sites on proteins or other biomolecules, facilitating electrophilic aromatic substitution and nucleophilic attacks on the aromatic ring.
Enzyme Inhibition Studies
Research has indicated that compounds similar to DBB exhibit significant inhibitory effects on various enzymes. Notably, studies have focused on its potential as an α-glucosidase inhibitor , which is crucial for managing diabetes. For instance, a study demonstrated that halogenated compounds with similar structures to DBB could bind effectively to the active site of α-glucosidase, forming multiple hydrophobic interactions that enhance binding strength and stability .
Table 1: Inhibitory Activity of Related Compounds
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | TBD | Competitive inhibition of α-glucosidase |
Compound 18 | 0.62 | Binding to the original binding site (OBS) |
Compound 19 | 1.21 | Similar binding interactions |
The presence of bromine was found to be critical for enhancing inhibitory activity against α-glucosidase compared to compounds lacking this substituent .
Cytotoxicity and Antimicrobial Activity
The cytotoxic effects of DBB have been explored in various cell lines. Preliminary findings suggest that DBB exhibits moderate cytotoxicity against cancer cell lines, potentially due to its ability to induce apoptosis. Additionally, antimicrobial assays indicate that DBB possesses activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development .
Case Study 1: α-Glucosidase Inhibition
A recent study synthesized several derivatives based on DBB and evaluated their inhibitory effects on α-glucosidase. The results indicated that the presence of bromine significantly enhanced binding affinity compared to analogs with electron-donating groups like methoxy. The compound demonstrated an IC50 value of approximately 0.62 μM, indicating potent inhibitory activity .
Case Study 2: Antimicrobial Efficacy
In another investigation, DBB was tested against a panel of bacterial pathogens. The results showed that DBB exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the butoxy group combined with the electrophilic properties of bromine .
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 1,3-Dibromo-5-butoxybenzene, and how do reaction parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves bromination and alkoxylation of a benzene precursor. For example, bromination of 5-butoxybenzene derivatives using reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or tetrahydrofuran (THF) under controlled temperatures (e.g., 0–25°C) is common . Reaction monitoring via TLC or ¹H NMR is critical to track intermediates and optimize quenching times. Yield and purity (65–100%) depend on solvent choice, stoichiometry, and catalyst (e.g., radical initiators like AIBN for bromination). Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the butoxy group (δ ~1.5–1.7 ppm for CH₂, δ ~3.4–3.6 ppm for OCH₂) and aromatic protons (δ ~6.8–7.5 ppm). Bromine substituents deshield adjacent carbons, shifting peaks to δ ~115–130 ppm in ¹³C NMR .
- GC-MS/EI-MS : Confirm molecular ion peaks (M⁺) at m/z corresponding to C₁₀H₁₁Br₂O (MW: 308.01). Fragmentation patterns should show loss of Br (≈80 Da) or butoxy groups .
- IR : Stretching vibrations for C-Br (≈500–600 cm⁻¹) and C-O (≈1200 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Management : Halogenated aromatic byproducts require segregation and disposal via certified hazardous waste facilities .
- Emergency Response : For skin contact, rinse immediately with water (15+ minutes) and seek medical attention. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis under varying catalytic conditions?
- Methodological Answer : Discrepancies often arise from differences in brominating agents (e.g., Br₂ vs. NBS) or solvent polarity. Systematic Design of Experiments (DoE) is recommended:
- Parameter Screening : Vary catalyst loading (e.g., 0.1–5 mol% FeCl₃), temperature (0–50°C), and solvent dielectric constants (e.g., THF vs. DMF) .
- Statistical Analysis : Use ANOVA to identify significant factors. For example, polar aprotic solvents like DMF may improve electrophilic substitution but increase side reactions .
Q. What computational modeling approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The LUMO location on bromine atoms indicates susceptibility to nucleophilic attack .
- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki-Miyaura couplings .
- Reaxys/PubChem Data Mining : Cross-reference existing reaction databases to validate predicted pathways .
Q. How do steric and electronic effects of the butoxy group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Electronic Effects : The butoxy group’s electron-donating nature (+M effect) activates the benzene ring, directing nucleophiles to meta positions relative to bromine .
- Steric Hindrance : Bulky substituents at the 5-position hinder attack at adjacent positions. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .
Q. What methodologies mitigate byproduct formation during halogenation steps in this compound synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect polybrominated derivatives (e.g., tribrominated isomers) or oxidized intermediates .
- Optimized Quenching : Rapid cooling (−78°C) and neutralization (e.g., Na₂S₂O₃) minimize over-bromination .
- Catalyst Tuning : Transition metal catalysts (e.g., CuBr₂) enhance selectivity by stabilizing transition states .
Properties
IUPAC Name |
1,3-dibromo-5-butoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJOUNUFUONLQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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